4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid
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Overview
Description
4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid, also known as DHPN, is a synthetic compound that belongs to the class of pyrido-naphthyridine derivatives. DHPN has gained significant attention due to its potential use in scientific research as a tool compound for studying various biological processes.
Scientific Research Applications
Biological Activities and Therapeutic Potential
The compound 4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid is a derivative of the 1,8-naphthyridine group. These compounds are of special interest due to their wide range of biological activities, which include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. They have also shown potential applications in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Additionally, 1,8-naphthyridine derivatives have been identified as having anti-osteoporotic (as α(v)β(3) antagonists), anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and antioxidant activities. This broad spectrum establishes them as potent scaffolds in therapeutic and medicinal research, providing a foundation for the development of new pharmaceuticals targeting various diseases and conditions (Alka Madaan, Ritu Verma, Vivek Kumar, Anu T. Singh, S. Jain, M. Jaggi, 2015).
Synthesis and Applications in Organic Chemistry
The synthesis of 1,4-dihydropyridines, a class closely related to the compound , has been widely studied due to their significance in synthetic organic chemistry and their presence in biological applications. These compounds serve as a main skeleton in many drugs and as starting material in organic synthesis. The synthesis pathways explored highlight the atom economy and environmental friendliness of the reactions, particularly the Hantzsch Condensation reaction. This indicates the compound's relevance in the development of bioactive molecules and the potential for further exploration in the synthesis of biologically active compounds (H. S. Sohal, 2021).
Mechanism of Action
Target of Action
The primary targets of the compound “4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid” are currently unknown. The compound belongs to the class of 1,6-naphthyridines, which are known to exhibit a wide range of pharmacological activities . .
Mode of Action
Compounds in the 1,6-naphthyridine class are known to interact with their targets through various mechanisms, often involving binding to active sites or allosteric modulation .
Biochemical Pathways
1,6-naphthyridines are known to influence a variety of biological pathways, including those involved in cancer, inflammation, and microbial infections .
properties
IUPAC Name |
4-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-13(3-4-14(20)21)18-7-5-12-11(9-18)8-10-2-1-6-16-15(10)17-12/h1-2,6,8H,3-5,7,9H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEDQSQRUFHMKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C(=C2)C=CC=N3)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
389117-37-7 |
Source
|
Record name | 4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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